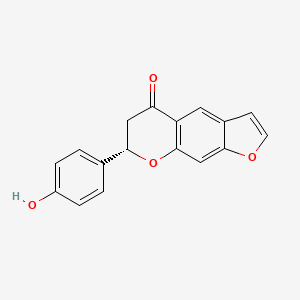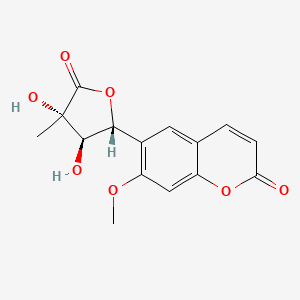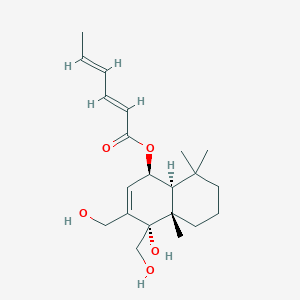
PtdIns-(3)-P1 (1,2-dipalmitoyl) (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The phosphatidylinositol phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3)-P1 can be further phosphorylated to give triphosphates such as PtdIns-(3,4,5)-P3. These can also be cleaved by PI-specific phospholipase C (PLC) to give inositol triphosphates (IP3). The diacyl glycerol and IP3 generated by this PLC-cleavage are also part of a complex biochemical and signal transduction cascade which has not been entirely elucidated. For some additional reading, please see references .
Applications De Recherche Scientifique
1. Role in Cell Signaling and Chromatin Modification
PtdIns-(3)-P1 is significant in cell signaling pathways. It is involved in the interaction with the tumor suppressor protein ING2, playing a role in chromatin modification regulation. Metabolically stabilized analogues of PtdIns-(3)-P1 are useful for in vivo studies of this biological role, showing similar binding and activity to the natural compound in augmenting cell death in response to DNA damage (Huang et al., 2007).
2. Interaction with Nuclear Proteins
Studies have shown that PtdIns-(3)-P1 analogues can bind to recombinant ING2, a nuclear protein. This suggests its role in nuclear processes, potentially impacting gene regulation and chromatin dynamics (Huang et al., 2007).
3. Synthesis and Biological Evaluation
PtdIns-(3)-P1 analogues have been synthesized and evaluated for their biological activities. These studies provide insights into the compound's potential applications in various biological processes, including cell death and protein interactions (Zhang et al., 2008).
4. Involvement in Cell Motility
Research has indicated that PtdIns-(3)-P1 plays a role in cell motility. Its lipid products, such as phosphatidylinositol 1,4,5-trisphosphate, have been found to increase motility in certain cell types, suggesting its significance in cellular movement and organization (Derman et al., 1997).
5. Implications in Endosomal Fusion
PtdIns-(3)-P1 is involved in endosomal fusion processes within cells. Metabolically stabilized derivatives of this compound have been shown to induce endosomal fusion, highlighting its role in intracellular transport and signaling (Subramanian et al., 2010).
Propriétés
Nom du produit |
PtdIns-(3)-P1 (1,2-dipalmitoyl) (ammonium salt) |
|---|---|
Formule moléculaire |
C41H78O16P2 · 2NH4 |
Poids moléculaire |
925.1 |
InChI |
InChI=1S/C41H80O16P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50;;/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,5 |
Clé InChI |
XAERIJXJLCXLHF-GVWNKXCRSA-N |
SMILES |
CCCCCCCCCCCCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCCCCCCCCCCCC)=O)=O.[NH4+].[NH4+] |
Synonymes |
DPPI-3-P1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1163482.png)


